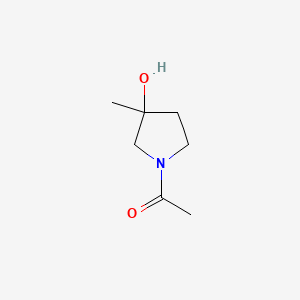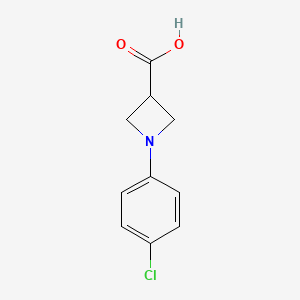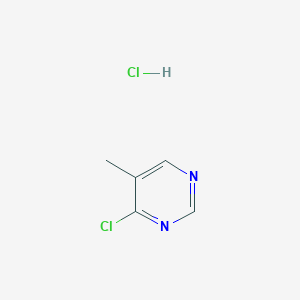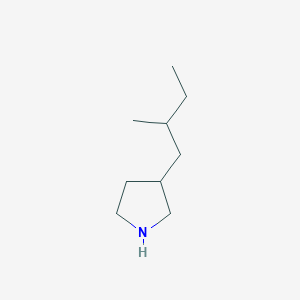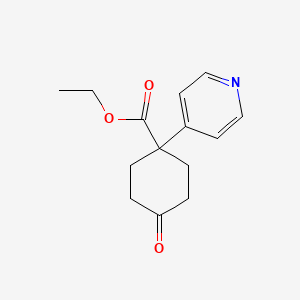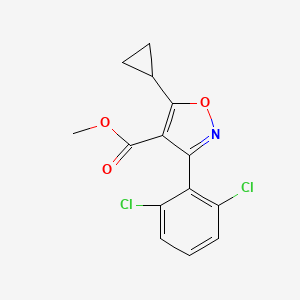
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dyslipidemia Treatment
This compound has been identified as a potent and selective FXR agonist . FXR, or farnesoid X receptor, is part of the nuclear receptor family involved in the regulation of bile acid, lipid, and glucose metabolism . As an FXR agonist, this molecule has shown promising results in lowering low-density lipoprotein (LDL) and very-low-density lipoprotein (vLDL) levels while increasing high-density lipoprotein (HDL) in preclinical species. This suggests its potential application in developing novel therapies for dyslipidemia, a condition characterized by abnormal lipid levels in the blood, which is a significant risk factor for atherosclerosis and cardiovascular diseases .
Antifungal Applications
Isoxazole derivatives, including the one , have been synthesized and tested for their antifungal activities. Compounds with halogen and methoxy groups, similar to the dichlorophenyl group present in this molecule, emerged as effective antifungals. They have been tested against various fungi such as Rhizopus oryzae , Curvularia tropicum , and Aspergillus niger , showing good fungicidal activity . This indicates the potential use of this compound in developing antifungal medications or agricultural fungicides.
Anticancer Research
Isoxazole compounds have been explored for their anticancer properties. The structural features of isoxazoles, including the presence of a dichlorophenyl group as seen in this compound, contribute to their activity against cancer cells. While specific studies on this compound’s anticancer effects are not detailed in the search results, the general class of isoxazole derivatives has shown promise in this field .
Anti-inflammatory and Analgesic Effects
The isoxazole ring is known for its anti-inflammatory and analgesic properties. The substitution of various groups on the isoxazole ring, such as the cyclopropyl and dichlorophenyl groups found in this compound, can impart different levels of activity. These properties make it a candidate for the development of new anti-inflammatory and pain-relief medications .
Antiviral Potential
Isoxazole derivatives have also been investigated for their antiviral activities. The structural diversity of these compounds allows for the targeting of different stages of viral replication. Although the specific antiviral applications of this compound are not highlighted in the search results, the broader category of isoxazoles has been recognized for their potential in antiviral drug development .
Antidepressant and Anticonvulsant Properties
The literature indicates that isoxazole derivatives can exhibit antidepressant and anticonvulsant effects. These effects are attributed to the interaction of these compounds with various neurotransmitter systems in the brain. The exact mechanisms by which this particular compound might exert such effects would require further investigation, but its structural framework suggests possible applications in neurological and psychiatric disorder treatments .
Propiedades
IUPAC Name |
methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)11-12(17-20-13(11)7-5-6-7)10-8(15)3-2-4-9(10)16/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRHVDRTRBACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697891 | |
| Record name | Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
CAS RN |
946426-88-6 | |
| Record name | Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



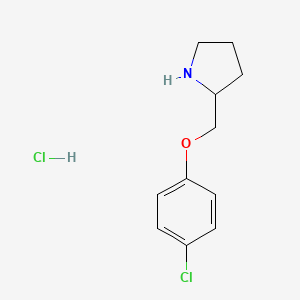



![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)

